![molecular formula C13H19N3O2S B261569 1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 1H-Indole-2,3-dihydro-6-(4-methyl-1-piperazinyl)sulfonyl)indazole or GSK-3 inhibitor VIII.
Wirkmechanismus
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- inhibits GSK-3 by binding to its active site and preventing it from phosphorylating its substrates. This inhibition leads to the modulation of several signaling pathways, including the Wnt/β-catenin pathway, which regulates cell proliferation and differentiation.
Biochemical and physiological effects:
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has been shown to have several biochemical and physiological effects. It has been found to increase the proliferation of neural stem cells and enhance their differentiation into neurons. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has several potential applications in various scientific fields. Future research could focus on developing more efficient synthesis methods to improve its availability and reduce its cost. Additionally, further studies could investigate its potential therapeutic applications in diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Finally, research could also focus on developing more potent and selective GSK-3 inhibitors based on the structure of 1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-.
Synthesemethoden
The synthesis of 1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylpiperazine with 2-amino-1H-indole-3-acetic acid, followed by the addition of sulfonyl chloride to the resulting product. The reaction is then heated to form the final product.
Wissenschaftliche Forschungsanwendungen
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is an enzyme involved in several cellular processes. GSK-3 has been implicated in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes.
Eigenschaften
Molekularformel |
C13H19N3O2S |
|---|---|
Molekulargewicht |
281.38 g/mol |
IUPAC-Name |
6-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-3-2-11-4-5-14-13(11)10-12/h2-3,10,14H,4-9H2,1H3 |
InChI-Schlüssel |
QKAFIEXGRRKBJV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CCN3)C=C2 |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CCN3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



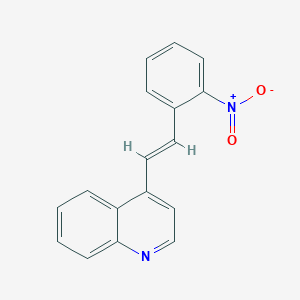
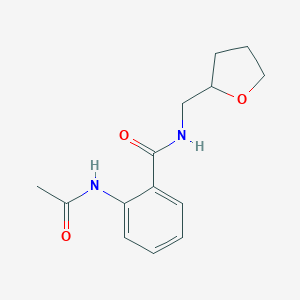
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
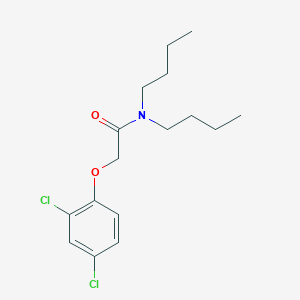
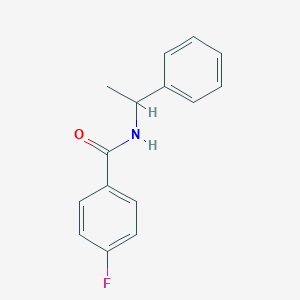
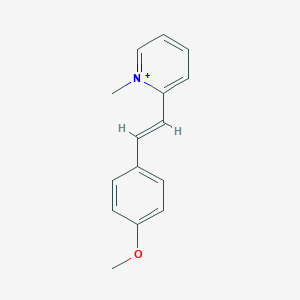
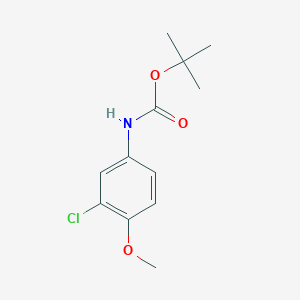
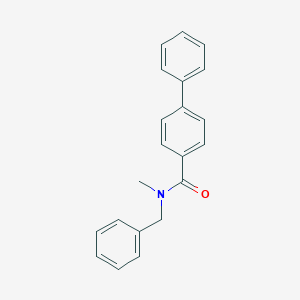
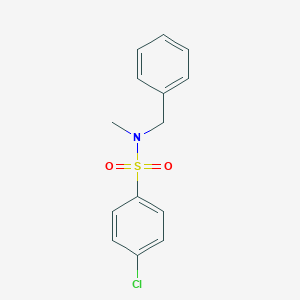
![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)

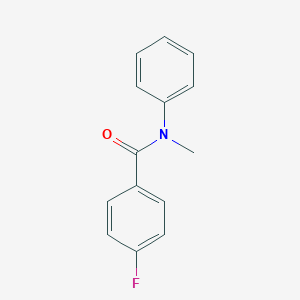
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)